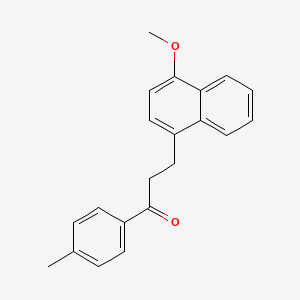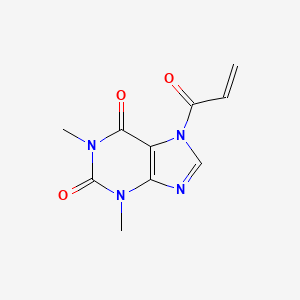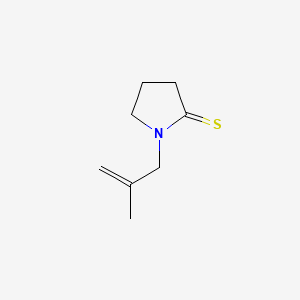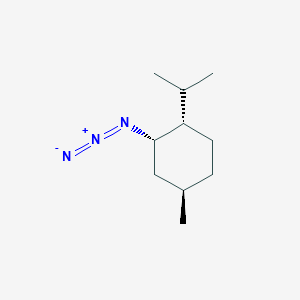
(1S,2S,5R)-Neomenthyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-Neomenthyl azide is a stereoisomer of neomenthol, a monoterpenoid compound found in the peppermint herb, Mentha piperita. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. Neomenthyl azide is of significant interest in organic synthesis due to its potential as a precursor for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-Neomenthyl azide typically involves the azidation of neomenthol. One common method is the reaction of neomenthol with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of neomenthol is replaced by an azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-Neomenthyl azide can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Reduction: Neomenthylamine.
Cycloaddition: Neomenthyl triazoles.
Substitution: Various substituted neomenthyl derivatives.
Scientific Research Applications
(1S,2S,5R)-Neomenthyl azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-Neomenthyl azide is primarily related to its azide group, which can undergo various chemical transformations. The azide group is a versatile functional group that can participate in nucleophilic substitution, reduction, and cycloaddition reactions. These reactions enable the compound to be used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-Neomenthyl azide: Another stereoisomer with different stereochemistry.
(1S,2S,5R)-Neomenthol: The parent compound from which neomenthyl azide is derived.
Menthol Isomers: Other isomers of menthol, such as menthol and isomenthol.
Uniqueness
(1S,2S,5R)-Neomenthyl azide is unique due to its specific stereochemistry, which influences its reactivity and the types of products it can form. This stereoisomerism can lead to different biological and chemical properties compared to other isomers, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
(1S,2S,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
JWXCHQXAHQOURC-UTLUCORTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)N=[N+]=[N-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



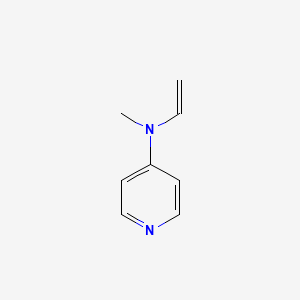

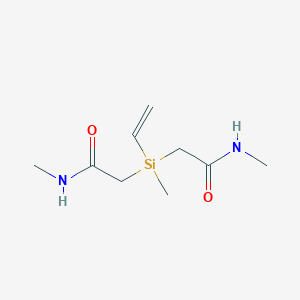
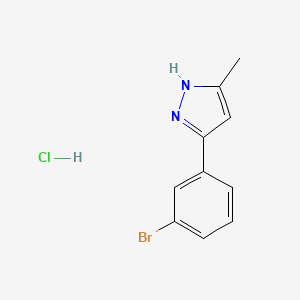
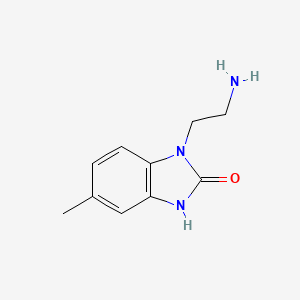

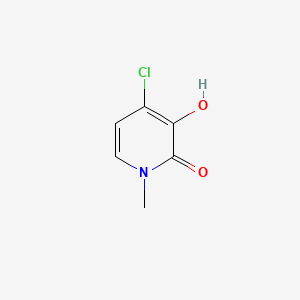
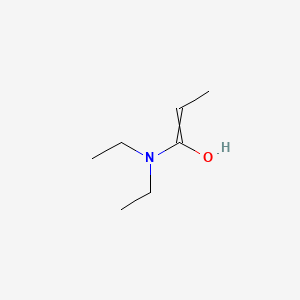
![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
